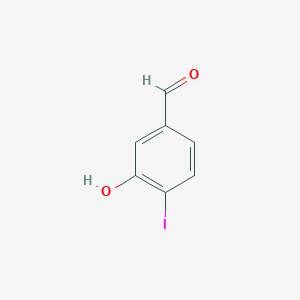

3-Hydroxy-4-iodobenzaldehyde

描述

Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides, a class of organic compounds where an iodine atom is directly bonded to an aromatic ring, are fundamental building blocks in synthetic organic chemistry. fiveable.menih.gov The utility of aryl iodides stems primarily from the nature of the carbon-iodine (C-I) bond. The iodine atom serves as an excellent leaving group, making the C-I bond susceptible to cleavage and replacement by other atoms or molecular fragments. fiveable.me

This reactivity is harnessed in a multitude of transformations, most notably in metal-catalyzed cross-coupling reactions. Processes such as the Suzuki-Miyaura, Sonogashira, and Stille couplings frequently employ aryl iodides to form new carbon-carbon bonds, a critical step in constructing more complex molecular architectures. fiveable.menih.gov Beyond carbon-carbon bond formation, aryl iodides are also key substrates in nucleophilic aromatic substitution reactions, where the iodine is displaced by nucleophiles to form new carbon-heteroatom bonds (e.g., C-O or C-N). fiveable.me Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents in their own right. nih.gov The versatility of aryl iodides makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.gov

Role of Substituted Benzaldehydes in Chemical Science

Substituted benzaldehydes are benzaldehyde (B42025) molecules that bear additional functional groups on the aromatic ring. wisdomlib.org This class of compounds is of paramount importance in chemical science due to the reactivity of the aldehyde group (-CHO) combined with the electronic effects of the ring substituents. wisdomlib.orgacs.org The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and condensations.

These compounds are crucial starting materials and intermediates in the synthesis of a vast range of more complex molecules. wisdomlib.org For instance, they react with amines to form Schiff bases and are used in the synthesis of chalcones and various heterocyclic compounds like pyrazoles. wisdomlib.org The substituents on the benzene (B151609) ring modulate the reactivity of the aldehyde group and can introduce new functionalities into the target molecule. This makes substituted benzaldehydes essential components in the design and synthesis of pharmaceuticals, dyes, fragrances, and polymers. lookchem.comchemimpex.comwisdomlib.org Modern synthetic methods continue to be developed for the efficient, one-pot synthesis of highly functionalized benzaldehydes, highlighting their continued relevance. acs.orgrug.nl

Overview of Research Trajectories for 3-Hydroxy-4-iodobenzaldehyde

Research involving this compound leverages the combined functionalities of its hydroxyl, iodo, and aldehyde groups. Its structure makes it a versatile intermediate for creating complex molecules with potential applications in medicinal chemistry and materials science. chemimpex.com

A primary research trajectory is its use as a precursor in the synthesis of potential pharmaceutical agents. Studies have indicated its utility as an intermediate in the development of compounds targeting inflammatory diseases and cancer. chemimpex.com The molecule's reactive sites allow for systematic modification to generate libraries of new compounds for biological screening. chemimpex.com

In the field of materials science, this compound is explored for the development of organic electronic materials. chemimpex.com For example, it participates in Suzuki-Miyaura coupling reactions to produce Metal-Organic Framework (MOF) catalysts. smolecule.com Its unique electronic properties are considered valuable for applications such as organic light-emitting diodes (OLEDs). chemimpex.com

Furthermore, the compound serves as a tool in biological and analytical chemistry. It is used in biological research to investigate enzyme activity and other cellular processes. chemimpex.com Its synthesis is also a subject of study, with common methods involving the regioselective iodination of 3-hydroxybenzaldehyde (B18108). smolecule.comchemicalbook.com One documented method involves reacting 3-hydroxybenzaldehyde with iodine and potassium iodide in an aqueous ammonium (B1175870) hydroxide (B78521) solution. chemicalbook.com

| Research Area | Application of this compound |

| Pharmaceutical Synthesis | Intermediate for compounds targeting cancer and inflammatory diseases. chemimpex.com |

| Material Science | Precursor for organic electronic materials (e.g., OLEDs) and Metal-Organic Frameworks. smolecule.comchemimpex.com |

| Biological Studies | Tool for exploring enzyme activity and cellular pathways. chemimpex.com |

| Organic Synthesis | Versatile building block for constructing complex molecules. smolecule.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLOHISMHMTTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379487 | |

| Record name | 3-Hydroxy-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135242-71-6 | |

| Record name | 3-Hydroxy-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 3 Hydroxy 4 Iodobenzaldehyde

Direct Iodination Approaches

Direct iodination involves the introduction of an iodine atom onto a pre-existing benzaldehyde (B42025) derivative. These methods are often favored for their atom economy and shorter reaction sequences.

Electrophilic Iodination of Substituted Benzaldehydes

The synthesis of 3-Hydroxy-4-iodobenzaldehyde is commonly achieved through the direct electrophilic iodination of 3-hydroxybenzaldehyde (B18108). smolecule.com The hydroxyl group (-OH) on the benzene (B151609) ring is an activating, ortho-, para-directing group, which facilitates the electrophilic attack at the positions adjacent (ortho) and opposite (para) to it.

One prevalent method involves dissolving 3-hydroxybenzaldehyde in an aqueous basic solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). chemicalbook.com The base deprotonates the hydroxyl group, enhancing the electron-donating effect and further activating the ring towards electrophilic substitution. A solution of iodine (I₂) and potassium iodide (KI) is then added. This mixture generates the active iodinating agent (I⁺), which preferentially substitutes at the C4 position (para to the hydroxyl group). chemicalbook.com The reaction is typically stirred at room temperature for a couple of hours. smolecule.comchemicalbook.com Acidification of the mixture after the reaction precipitates the product, which can then be purified. smolecule.comchemicalbook.com

Alternatively, iodine monochloride (ICl) in acetic acid can be used to introduce iodine at the para position under controlled temperature conditions (0–5°C).

Table 1: Electrophilic Iodination of 3-Hydroxybenzaldehyde

| Reagents | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| I₂, KI, NH₄OH | Water | Room temp, 2h | 28% | chemicalbook.com |

| ICl | Acetic Acid | 0–5°C | - |

Catalyst-Mediated Iodination Processes

To improve reaction efficiency and selectivity, various catalyst-mediated iodination processes have been developed. These methods often utilize transition metal catalysts to activate the iodinating agent under milder conditions.

Palladium-catalyzed methods have been introduced for the direct ortho-C–H iodination of benzaldehydes. rsc.org One strategy employs a transient directing group, such as 2,5-bis(trifluoromethyl)aniline, which reversibly forms an imine with the benzaldehyde. rsc.org This in-situ-generated directing group guides the palladium catalyst to selectively iodinate the C-H bond ortho to the aldehyde. rsc.org Using N-iodosuccinimide (NIS) as the iodine source, this approach provides moderate to good yields under mild conditions. rsc.org

Iron(III)-catalyzed iodination offers another efficient route. acs.org A system using iron(III) chloride (FeCl₃) as a catalyst with NIS as the iodinating agent has been shown to be highly regioselective. acs.org The reaction can be significantly accelerated by using a triflimide-based ionic liquid, which enhances the Lewis acidity of the iron catalyst. acs.org This method allows for lower catalyst loading (e.g., 5 mol %) and proceeds efficiently at lower temperatures compared to other metal-catalyzed processes. acs.org

Table 2: Catalyst-Mediated Iodination of Benzaldehyde Derivatives

| Catalyst System | Iodinating Agent | Directing Group Strategy | Key Feature | Reference(s) |

|---|---|---|---|---|

| Palladium(II) | NIS | Transient Directing Group (e.g., 2,5-bis(trifluoromethyl)aniline) | Regioselective ortho-iodination | rsc.org |

| Iron(III) Chloride (FeCl₃) | NIS | None | Accelerated by ionic liquids | acs.org |

| Silver(I) Triflimide | NIS | None | High yields for activated arenes | acs.org |

Regioselective Iodination Techniques for Benzaldehyde Derivatives

Achieving high regioselectivity is crucial in the synthesis of specifically substituted isomers like this compound. Several techniques have been refined to ensure the iodine atom is introduced at the desired C4 position.

One effective strategy involves the use of a protecting group. The hydroxyl group of 3-hydroxybenzaldehyde can be converted to a methoxy (B1213986) group (-OCH₃). This protected intermediate, 3-methoxybenzaldehyde (B106831), is then subjected to iodination. The methoxy group directs the incoming iodine atom almost exclusively to the para position (C4). Following the iodination, the methoxy group is demethylated to regenerate the hydroxyl group, yielding the final product. chemicalbook.com

Enzyme-catalyzed reactions offer a green chemistry approach. Laccase from Trametes versicolor, in the presence of potassium iodide (KI) as the iodine source, can catalyze the iodination of phenolic aldehydes. rsc.org For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is efficiently iodinated using a laccase/KI system, demonstrating the potential for enzymatic regioselectivity. rsc.org

Another mild and highly efficient method for the mono-iodination of phenols uses a combination of trichloroisocyanuric acid, iodine (I₂), and wet silica (B1680970) gel (SiO₂) in dichloromethane (B109758). scielo.br This system has been successfully applied to 4-hydroxybenzaldehyde (B117250), yielding the 3-iodo derivative immediately and in high yield, suggesting its applicability to other hydroxybenzaldehydes. scielo.br

Table 3: Regioselective Iodination Methods

| Starting Material | Method/Reagents | Key Feature | Reference(s) |

|---|---|---|---|

| 3-Methoxybenzaldehyde | I₂, KI, NH₄OH | Protection-iodination-deprotection sequence | |

| 4-Hydroxy-3-methoxybenzaldehyde | Laccase, KI | Enzymatic, environmentally friendly process | rsc.org |

| 4-Hydroxybenzaldehyde | Trichloroisocyanuric acid, I₂, wet SiO₂ | Fast, mild, and heterogeneous conditions | scielo.br |

Multi-Step Synthetic Routes

Multi-step syntheses provide an alternative when direct methods are not feasible or when starting from more complex or differently functionalized precursors.

Synthesis from 4-Iodobenzoic Acid Derivatives

A logical, albeit longer, pathway to this compound can be envisioned starting from a corresponding benzoic acid derivative, such as 4-iodo-3-hydroxybenzoic acid. This route involves the transformation of the carboxylic acid functional group into an aldehyde.

This two-step transformation is a fundamental process in organic synthesis.

Step 1: Reduction of Carboxylic Acid to Alcohol Carboxylic acids are generally resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). However, they can be reduced to primary alcohols. rsc.org One common approach involves converting the carboxylic acid to a more reactive derivative, such as a thioester. For example, the acid can be converted to an S-2-pyridyl thioester, which is then readily reduced to the primary alcohol using sodium borohydride in a one-pot procedure. rsc.org This method is tolerant of many functional groups and uses environmentally benign reaction media. rsc.org Applying this to 4-iodo-3-hydroxybenzoic acid would yield (3-hydroxy-4-iodophenyl)methanol.

Step 2: Oxidation of Alcohol to Aldehyde The primary alcohol obtained from the reduction step can then be oxidized to the target aldehyde. researchgate.net A number of mild and selective oxidizing agents are available for this purpose to avoid over-oxidation to the carboxylic acid. acs.org o-Iodoxybenzoic acid (IBX) is a highly effective reagent for the oxidation of primary alcohols to aldehydes. researchgate.netbaranlab.org The reaction is often performed by heating a solution of the alcohol with suspended IBX, followed by simple filtration to remove the insoluble byproducts. researchgate.net Another widely used reagent is the Dess-Martin periodinane (DMP), which also provides excellent yields of aldehydes from primary alcohols under mild conditions. thieme-connect.de

Table 4: Two-Step Synthesis from a 4-Iodobenzoic Acid Derivative

| Step | Transformation | Typical Reagents | Intermediate/Product | Reference(s) |

|---|

Synthesis from 4-Hydroxybenzaldehyde Precursors

A common and direct approach to synthesizing this compound involves the derivatization of 4-hydroxybenzaldehyde. This typically requires a sequence of protection, halogenation, and deprotection steps to achieve the desired substitution pattern.

The introduction of an iodine atom onto the benzaldehyde ring is a key step and is often accomplished through electrophilic aromatic substitution. The hydroxyl group of 4-hydroxybenzaldehyde is a strong activating group and directs incoming electrophiles to the ortho and para positions. To achieve the desired 3-iodo-4-hydroxy substitution, a multi-step approach is often employed.

One documented method involves the initial demethylation of a methoxy-substituted precursor. For instance, 3-iodo-4-methoxybenzaldehyde (B1300997) can be demethylated using a strong Lewis acid like boron tribromide (BBr₃) in an anhydrous solvent such as dichloromethane (CH₂Cl₂). chemicalbook.com The reaction is typically initiated at a low temperature (0 °C) and allowed to warm to room temperature over an extended period (24 hours) to ensure complete conversion. This process yields 3-iodo-4-hydroxybenzaldehyde, which is an isomer of the target compound.

A more direct route to the target compound starts from 3-hydroxybenzaldehyde. The hydroxyl group in this precursor directs the incoming iodine to the ortho and para positions. To favor the desired 4-iodo isomer, the reaction is often carried out in aqueous basic conditions, such as with ammonium hydroxide (NH₄OH). The basic medium deprotonates the hydroxyl group, enhancing its activating effect. The iodinating agent is typically a mixture of iodine (I₂) and potassium iodide (KI), which generates the electrophilic iodine species (I⁺).

Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction of 4-hydroxybenzaldehyde with NIS in the presence of trifluoroacetic acid (TFA) can lead to iodinated products.

The combination of iodine and iodic acid (HIO₃) in a suitable solvent like ethanol (B145695) has also been reported as an effective system for the iodination of hydroxybenzaldehydes. tsijournals.com This method offers the advantage of mild reaction conditions and often results in high yields.

Derivatization from Halobenzene Starting Materials

An alternative strategy for the synthesis of this compound begins with appropriately substituted halobenzenes. This pathway provides flexibility in introducing the required functional groups in a controlled manner.

A representative synthesis starts with 3-methoxybenzaldehyde. To ensure regioselective iodination at the 4-position, the hydroxyl group is first protected as a methoxy ether. The iodination of 3-methoxybenzaldehyde can be achieved using a mixture of iodine and potassium iodide in aqueous ammonium hydroxide at a slightly elevated temperature (50 °C). This directed iodination yields 3-methoxy-4-iodobenzaldehyde with a high yield of around 85%. The final step is the deprotection of the methoxy group to unveil the hydroxyl functionality. This is typically accomplished using boron tribromide in an anhydrous solvent like dichloromethane. The reaction is initiated at 0 °C and gradually warmed to room temperature, affording this compound in good yield (around 78%).

Optimization of Reaction Conditions and Process Development

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Selection and Reaction Environment Control

The choice of solvent plays a critical role in the solubility of reactants, reaction rates, and in some cases, the regioselectivity of the iodination.

For the iodination of 3-hydroxybenzaldehyde, a common solvent system is aqueous ammonium hydroxide. chemicalbook.com This basic environment facilitates the deprotonation of the phenolic hydroxyl group, thereby activating the aromatic ring for electrophilic substitution. Water is a green and readily available solvent, making this an attractive option. Following the reaction, extraction with an organic solvent like diethyl ether is necessary to isolate the product. chemicalbook.com

In the demethylation of 3-iodo-4-methoxybenzaldehyde using boron tribromide, an anhydrous aprotic solvent such as dichloromethane is essential. chemicalbook.com This is because BBr₃ is highly reactive towards water and other protic solvents. The use of an inert atmosphere is also recommended to prevent the decomposition of the reagent.

For the iodination of hydroxy aromatic aldehydes using iodine and iodic acid, ethanol has been used as a solvent. tsijournals.com More recently, 2-methoxyethanol (B45455) has been reported as a highly efficient reaction medium for this transformation, leading to shorter reaction times and cleaner product formation. ufms.br Acetic acid is another solvent that can be employed for the iodination of hydroxybenzamides, a related class of compounds.

The table below summarizes various solvent systems used in the synthesis of this compound and related reactions.

| Reaction Step | Solvent System | Role of Solvent |

| Iodination of 3-hydroxybenzaldehyde | Aqueous NH₄OH / Water | Basic medium to activate the ring, solvent for reactants. chemicalbook.com |

| Demethylation of 3-methoxy-4-iodobenzaldehyde | Dichloromethane (anhydrous) | Inert solvent for moisture-sensitive reagent (BBr₃). chemicalbook.com |

| Iodination of 3-methoxybenzaldehyde | Aqueous NH₄OH | Basic medium and solvent. |

| Iodination of hydroxybenzaldehydes | Ethanol, 2-Methoxyethanol | Solvent for reactants and iodinating agents. tsijournals.comufms.br |

| Work-up/Extraction | Diethyl ether, Ethyl acetate (B1210297) | Extraction of the organic product from the aqueous phase. chemicalbook.comchemicalbook.com |

Temperature and Stoichiometry Effects on Yield and Purity

For the iodination of 3-hydroxybenzaldehyde using I₂/KI in aqueous ammonia, the reaction is typically conducted at room temperature (around 20-25 °C) for a period of 2 hours. chemicalbook.com Maintaining a controlled temperature is important to prevent the formation of undesired side products. In terms of stoichiometry, a slight excess of the iodinating agent is often used. For example, 1.1 to 1.2 equivalents of iodine are used relative to the 3-hydroxybenzaldehyde. acs.org

The demethylation of 3-iodo-4-methoxybenzaldehyde with BBr₃ is initiated at a low temperature (0 °C) and then allowed to warm to room temperature. chemicalbook.com This gradual increase in temperature helps to control the exothermic reaction and improve the selectivity. A significant excess of BBr₃ (e.g., 3 equivalents) is often required to drive the reaction to completion.

In the iodination of 3-methoxybenzaldehyde, a temperature of 50 °C is employed to facilitate the reaction, with a reaction time of 3 hours. Here again, a slight excess of the iodinating reagents (1.1 equivalents of I₂ and 2.0 equivalents of KI) is beneficial.

The table below provides a summary of the temperature and stoichiometry for key synthetic steps.

| Reaction Step | Starting Material | Reagents (Stoichiometry) | Temperature | Yield |

| Iodination | 3-Hydroxybenzaldehyde | I₂ (1.1 eq), KI (3 eq), NH₄OH | Room Temperature | - |

| Iodination | 3-Hydroxybenzaldehyde | I₂ (1.2 eq), KI (2.0 eq), NH₄OH (10% v/v) | 25 °C | - |

| Iodination | 3-Methoxybenzaldehyde | I₂ (1.1 eq), KI (2.0 eq), NH₄OH (15% v/v) | 50 °C | 85% |

| Demethylation | 3-iodo-4-methoxybenzaldehyde | BBr₃ (3.0 eq) | 0 °C to 25 °C | 78% |

| Demethylation | 3-iodo-4-methoxybenzaldehyde | BBr₃ | 0 °C to 20 °C | 46% chemicalbook.com |

Isolation and Purification Techniques for Enhanced Product Recovery

The successful synthesis of this compound is critically dependent on effective isolation and purification techniques to ensure high product recovery and purity. Following the completion of the iodination reaction, the crude product exists in a mixture containing unreacted starting materials, reagents, solvents, and potentially isomeric byproducts. A multi-step purification strategy is therefore essential.

The initial step in product recovery often involves quenching the reaction to neutralize any remaining reactive species. For instance, in syntheses utilizing molecular iodine, a wash with an aqueous saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is employed to remove excess iodine from the organic layer. chemicalbook.com

Extraction and Initial Work-up

Solvent extraction is a fundamental technique for separating the desired product from the aqueous reaction mixture. After acidifying the mixture with a strong acid like concentrated HCl to precipitate the product, an organic solvent immiscible with water, typically diethyl ether (Et₂O) or ethyl acetate, is used. chemicalbook.comchemicalbook.com The crude product, which may initially appear as a gum or solid, is dissolved and extracted into the organic phase. chemicalbook.com This process is often repeated multiple times to maximize the recovery from the aqueous layer. chemicalbook.comchemicalbook.com The combined organic layers are then washed with water and brine to remove any remaining water-soluble impurities and salts, before being dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). chemicalbook.comchemicalbook.com

Chromatographic Purification

To achieve high purity, column chromatography is the most frequently cited method for purifying this compound. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel.

A mobile phase, or eluent, consisting of a mixture of solvents like petroleum ether and ethyl acetate or hexane (B92381) and ethyl acetate, is passed through the column. rsc.org The polarity of the mobile phase is optimized to achieve the best separation. For instance, a mobile phase composition of 80% hexanes and 20% ethyl acetate has been reported to provide excellent separation. chemicalbook.com Another protocol uses a gradient elution with hexane/ethyl acetate to effectively isolate the product. The progress of the separation is monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the pure compound. chemicalbook.com

Table 1: Chromatographic Purification Parameters

| Stationary Phase | Mobile Phase (Eluent) | Monitoring Technique |

|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate (e.g., 7:3 or gradient) | Thin Layer Chromatography (TLC) |

| Silica Gel | Petroleum Ether/Ethyl Acetate (e.g., 5:1) | Thin Layer Chromatography (TLC) |

Recrystallization

Following chromatographic purification, recrystallization can be employed as a final step to obtain a highly crystalline and pure product. The solid obtained after chromatography is dissolved in a suitable solvent, such as diethyl ether, and allowed to cool slowly, leading to the formation of crystals of the pure compound, leaving impurities behind in the solvent. chemicalbook.com The melting point of the resulting solid, typically in the range of 128-130°C, serves as an indicator of its purity. chemicalbook.comsmolecule.com

Purity Confirmation

The purity of the final product is validated through various analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity by comparing the retention time of the product with a standard. Spectroscopic methods are essential for structural confirmation and characterization. These include:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

Infrared Spectroscopy (IR): To identify the characteristic functional groups (hydroxyl, aldehyde) present in the molecule.

By systematically applying these isolation and purification techniques, high-purity this compound can be reliably obtained, which is crucial for its subsequent applications in organic synthesis and research.

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 4 Iodobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. cymitquimica.com

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes attack by nucleophiles. These reactions typically involve the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate which is then protonated to yield an alcohol. smolecule.com For instance, Grignard reagents and organolithium compounds can react with 3-hydroxy-4-iodobenzaldehyde to form secondary alcohols. Similarly, the addition of cyanide followed by hydrolysis can be used to synthesize α-hydroxy acids.

One notable application of nucleophilic addition is the Knoevenagel condensation. In a study, 4-iodobenzaldehyde (B108471) was reacted with malononitrile (B47326) using NiCu@MWCNT nanohybrids as a catalyst in a water/methanol (B129727) solvent system at room temperature. nih.gov This reaction, which proceeds via a nucleophilic addition of the malononitrile carbanion to the aldehyde, followed by dehydration, yielded the corresponding benzylidenemalononitrile (B1330407) derivative in high yield. nih.gov

| Reactant | Catalyst | Solvent | Product |

| 4-iodobenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 2-(4-iodobenzylidene)malononitrile |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid group. A variety of oxidizing agents can be employed for this transformation. Mild oxidants are often preferred to avoid unwanted side reactions involving the sensitive hydroxyl and iodo substituents.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of:

Oxone : This reagent provides a mild and efficient method for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org

Pyridinium chlorochromate (PCC) with periodic acid (H₅IO₆) : This catalytic system can quantitatively convert aldehydes to carboxylic acids. organic-chemistry.org

N-Hydroxyphthalimide (NHPI) : As an organocatalyst, NHPI can facilitate the aerobic oxidation of aldehydes to carboxylic acids under mild conditions, using oxygen as the sole oxidant. organic-chemistry.org

Sodium perborate (B1237305) in acetic acid : This system is effective for the oxidation of aromatic aldehydes. organic-chemistry.org

The resulting 3-hydroxy-4-iodobenzoic acid is a valuable building block in the synthesis of more complex molecules.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-hydroxy-4-iodobenzyl alcohol. This transformation is typically achieved using a variety of reducing agents.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent that readily reduces aldehydes to alcohols in the presence of other functional groups.

Lithium aluminum hydride (LiAlH₄) : A more powerful reducing agent that also effectively reduces aldehydes.

Catalytic Hydrogenation : Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is another effective method for the reduction of aldehydes.

For example, the reduction of various benzaldehyde (B42025) derivatives to their corresponding benzyl (B1604629) alcohols has been achieved with high conversion and selectivity using dendrimer-encapsulated copper clusters as a catalyst under hydrogenation conditions. thieme-connect.dethieme-connect.de

| Substrate | Catalyst | Product | Conversion (%) | Selectivity (%) |

| 4-hydroxybenzaldehyde (B117250) | Dendrimer-encapsulated copper clusters | 4-hydroxybenzyl alcohol | 99 | 100 |

| 4-methoxybenzaldehyde | Dendrimer-encapsulated copper clusters | 4-methoxybenzyl alcohol | 88 | 100 |

| 4-methylbenzaldehyde | Dendrimer-encapsulated copper clusters | 4-methylbenzyl alcohol | 90 | 100 |

Hydroxyaldehyde Condensation Reactions

As a hydroxyaldehyde, this compound can participate in condensation reactions where both the hydroxyl and aldehyde groups are involved. An example of such a reaction is the Reimer-Tiemann reaction, although this typically involves the formylation of a phenol (B47542) rather than the reaction of a pre-existing hydroxyaldehyde. scribd.com

Schiff Base Formation with Amino-Containing Compounds

The aldehyde group of this compound readily reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govrsisinternational.org This condensation reaction typically occurs under mild conditions and often involves the removal of water. ijraset.com

The formation of a Schiff base involves the nucleophilic addition of the amine to the aldehyde carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the imine. nih.gov Schiff bases derived from salicylaldehydes (2-hydroxybenzaldehydes) and their derivatives are particularly important as ligands in coordination chemistry. mdpi.com The hydroxyl group in the ortho position to the imine can coordinate with metal ions, forming stable chelate complexes. mdpi.comresearchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound significantly influences the molecule's reactivity. It is a weakly acidic group and can be deprotonated by a base. nih.gov This deprotonation enhances the electron-donating ability of the oxygen, which in turn activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to the hydroxyl group.

The hydroxyl group can also undergo etherification reactions. For example, it can be converted to a methoxy (B1213986) group by reaction with a methylating agent like methyl iodide in the presence of a base. This protection of the hydroxyl group is often a necessary step in multi-step syntheses to prevent its interference with reactions targeting other parts of the molecule.

Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding, which can influence the physical properties and reactivity of the molecule. Its presence is also crucial for the antioxidant activity observed in many phenolic compounds, as it can donate a hydrogen atom to scavenge free radicals. nih.gov

Esterification Reactions

The phenolic hydroxyl group of this compound can undergo esterification to form the corresponding ester. This reaction typically involves reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions. While direct esterification with a carboxylic acid often requires an acid catalyst and removal of water, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base is a common and effective method. The base, such as a tertiary amine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and activate the hydroxyl group.

This transformation is a fundamental tool for protecting the hydroxyl group during subsequent reactions or for synthesizing target molecules with specific ester functionalities. The process for esterifying hydroxybenzoic acids, a related class of compounds, often involves the use of an alkylating or acylating agent in the presence of a base and sometimes a phase-transfer catalyst to enhance reaction rates and yields. google.com

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) / Base (e.g., Pyridine) | Inert solvent | 4-Iodo-3-formylphenyl acetate (B1210297) (or other ester) |

Etherification Reactions

Etherification of the hydroxyl group is another crucial transformation of this compound. This reaction, typically performed under basic conditions (Williamson ether synthesis), involves the deprotonation of the hydroxyl group with a base (like sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., an alkyl iodide or bromide) to yield an ether.

This reaction is instrumental in creating various alkoxy-substituted benzaldehyde derivatives. For instance, the synthesis of 3-butoxy-4-iodobenzaldehyde (B8443225) proceeds via the butoxylation of this compound. smolecule.com Similarly, related compounds like 3-hydroxy-4-methoxybenzaldehyde (isovanillin) can be synthesized or used in further reactions, highlighting the importance of ether linkages. sigmaaldrich.com The reductive etherification of various hydroxybenzaldehydes to their corresponding isopropyl ethers using zirconium and hafnium catalysts has also been demonstrated, showcasing an alternative pathway. osti.gov

Table 2: Example of Etherification Reaction

| Reactant | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Alkyl Halide (e.g., 1-Bromobutane), Base (e.g., K₂CO₃) | Solvent (e.g., DMF), Heat | 3-Butoxy-4-iodobenzaldehyde | smolecule.com |

Substitution Reactions Involving the Hydroxyl Proton

The initial step in both esterification and etherification involves the deprotonation of the acidic hydroxyl proton. This fundamental reaction generates a phenoxide anion, which is a significantly more potent nucleophile than the neutral hydroxyl group. The formation of this phenoxide is a prerequisite for many substitution reactions at the oxygen atom.

Under aqueous basic conditions, such as with ammonium (B1175870) hydroxide, the deprotonation of the hydroxyl group occurs, enhancing the electron-donating character of the substituent and activating the aromatic ring towards electrophilic substitution. This principle is utilized in the synthesis of the compound itself, where the hydroxyl group of 3-hydroxybenzaldehyde (B18108) directs the incoming iodine electrophile. chemicalbook.com Therefore, while not a substitution of the proton itself, its removal is the key enabling step for the subsequent nucleophilic attack by the oxygen on an electrophile.

Polycondensation Reactions for Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of advanced polymers through polycondensation reactions. Its bifunctional nature (possessing both hydroxyl and aldehyde groups, with the iodo-group available for further modification) allows it to be incorporated into polymer backbones. Poly(azomethine-ether)s, for example, are a class of polymers that can be synthesized using monomers containing both hydroxyl and aldehyde functionalities. researchgate.net These reactions typically involve the formation of new linkages, such as ether or azomethine bonds, between monomer units, leading to the creation of a polymer chain.

The aldehyde group can react with an amine to form an azomethine (Schiff base) linkage, while the hydroxyl group can form an ether linkage. This allows for the creation of polymers with tailored properties. The presence of the iodine atom also offers a site for post-polymerization modification via cross-coupling reactions, further expanding the potential applications of the resulting materials in fields like nonlinear optics or as specialty polymers. chemimpex.comresearchgate.net

Reactivity of the Aromatic Iodine Atom

The iodine atom attached to the aromatic ring is a key feature influencing the synthetic utility of this compound. As a halogen, it is an excellent leaving group in both nucleophilic aromatic substitution and, more significantly, in a wide array of metal-catalyzed cross-coupling reactions. cymitquimica.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Stille, Negishi)

The carbon-iodine bond in this compound is highly reactive in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. scielo.br The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for these transformations.

Heck Reaction : The Heck reaction couples aryl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. researchgate.netmdpi.com this compound can be coupled with various alkenes to introduce a vinyl group onto the aromatic ring at the position of the iodine atom. This reaction is a cornerstone of synthetic chemistry for creating complex molecular architectures from simpler precursors. researchgate.net

Stille Reaction : The Stille coupling involves the reaction of an organostannane (organo-tin compound) with an organic halide, catalyzed by palladium. vu.nlorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. This compound can be coupled with different organostannanes to form a new carbon-carbon bond, enabling the synthesis of complex biaryl compounds or the attachment of various alkyl, alkenyl, or alkynyl groups.

Negishi Reaction : The Negishi coupling reaction forms carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgillinois.edu This reaction is particularly useful for coupling with sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of an organozinc reagent with this compound would replace the iodine atom with the organic group from the zinc compound, offering a versatile route to functionalized benzaldehydes. researchgate.net

Another prominent example of cross-coupling is the Suzuki-Miyaura coupling , which uses a palladium catalyst to couple an organoboron species (like a boronic acid) with an organic halide. wikipedia.org this compound is known to participate in Suzuki reactions, for instance, in the synthesis of metal-organic framework catalysts. smolecule.com

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene | Palladium | Substituted alkene |

| Stille Reaction | Organostannane (R-SnR'₃) | Palladium | Biaryl or substituted arene |

| Negishi Reaction | Organozinc (R-ZnX) | Palladium or Nickel | Biaryl or substituted arene |

| Suzuki-Miyaura Reaction | Organoboron (R-B(OH)₂) | Palladium | Biaryl or substituted arene |

Electron Cloud Distribution Modulation

The hydroxyl group is a potent activating substituent. It exhibits a strong, electron-donating resonance effect (+M) by delocalizing one of its lone pairs of electrons into the benzene (B151609) ring. This significantly increases the electron density at the ortho and para positions relative to it (C2, C4, and C6). Concurrently, the electronegativity of the oxygen atom results in an electron-withdrawing inductive effect (-I), but the +M effect is overwhelmingly dominant. chemistrysteps.comlibretexts.org

The aldehyde group is a strong deactivating substituent. Its carbonyl group withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). nih.govacs.org This deactivation is most pronounced at the ortho and para positions (C2 and C6), leaving the meta positions (C3 and C5) relatively less electron-deficient.

The superposition of these effects results in a complex electron density map. The powerful activating effect of the -OH group at C3 enriches the ring, particularly at C2, C4, and C6. However, the deactivating -CHO group at C1 counteracts this at positions C2 and C6. The iodine at C4, having replaced the most activated position (para to the hydroxyl group), primarily exerts its deactivating inductive effect. This complex electronic environment makes the remaining positions, especially C2 and C6, the most probable sites for further chemical reactions. Computational analyses of similarly substituted benzaldehydes, using techniques like Density Functional Theory (DFT), confirm this redistribution of electron density and can visualize it through Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich and electron-poor regions of the molecule. rsc.orgrasayanjournal.co.in

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Aldehyde (-CHO) | 1 | Withdrawing (-I) | Withdrawing (-M) | Strong Deactivating |

| Hydroxyl (-OH) | 3 | Withdrawing (-I) | Donating (+M) | Strong Activating |

| Iodine (-I) | 4 | Withdrawing (-I) | Donating (+M) | Weak Deactivating |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The synthesis of this compound from 3-hydroxybenzaldehyde is a classic example of this pathway, demonstrating the powerful directing effects of the substituents.

In this reaction, the hydroxyl group of 3-hydroxybenzaldehyde, being a strong activating ortho-, para-director, dictates the position of the incoming electrophile. The electrophile, typically an iodonium (B1229267) ion (I+), is generated from reagents such as iodine monochloride (ICl) or a mixture of iodine (I₂) and potassium iodide (KI). The hydroxyl group's activating nature significantly increases the nucleophilicity of the aromatic ring, making it susceptible to attack by the electrophile. The substitution occurs predominantly at the C4 position (para to the hydroxyl group), which is sterically accessible and electronically enriched.

Under certain conditions, such as in an aqueous basic medium like ammonium hydroxide, the hydroxyl group can be deprotonated to form a phenoxide ion. This further enhances the electron-donating capacity of the group, accelerating the reaction and favoring electrophilic attack.

| Parameter | Condition 1 | Condition 2 |

| Substrate | 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde |

| Reagents | Iodine (I₂), Potassium Iodide (KI) | Iodine Monochloride (ICl) |

| Solvent | Aqueous NH₄OH (10% v/v) | Acetic Acid |

| Temperature | Room temperature (25°C) | 0–5°C |

| Time | 2 hours | Not specified |

| Reference |

For subsequent electrophilic substitution reactions starting with this compound, the directing effects of the existing substituents would again determine the outcome. The hydroxyl group strongly directs incoming electrophiles to the C2 and C6 positions (ortho to itself). The aldehyde group deactivates these same positions, while the iodine atom weakly directs to C3 and C5 (which are already substituted). The net effect is that the powerful activating influence of the hydroxyl group is expected to overcome the deactivation by the other groups, making the C2 and C6 positions the most likely sites for further substitution, such as nitration or halogenation. libretexts.orgmasterorganicchemistry.com

Applications in Advanced Organic Synthesis

3-Hydroxy-4-iodobenzaldehyde as a Key Synthetic Intermediate

This compound serves as a crucial building block or intermediate in multi-step organic syntheses. The presence of the aldehyde and hydroxyl groups offers reactive sites for a wide array of chemical transformations, while the iodine atom provides a handle for modern cross-coupling reactions. This trifunctional nature allows for a programmed, sequential introduction of various molecular fragments, making it a staple in the synthesis of complex organic molecules and potential pharmaceuticals.

The compound is instrumental in the rational design and construction of intricate molecular frameworks. Researchers utilize its distinct functional groups to introduce diverse substituents, facilitating the creation of novel compounds, particularly in medicinal chemistry and material science. The iodine atom, for instance, significantly enhances the molecule's utility in powerful carbon-carbon bond-forming reactions like Suzuki-Miyaura cross-coupling, enabling the assembly of complex biaryl or substituted aromatic systems from relatively simple precursors.

The utility of the iodobenzaldehyde scaffold is prominently featured in the total synthesis of natural products. While direct total synthesis using this compound is specifically documented in proprietary research, the strategic approach is well-established using its isomers. For instance, in the synthesis of benzofuran-containing natural products, a key step involves the Sonogashira coupling of a 3-hydroxy-2-iodobenzaldehyde (B1339092) with a terminal alkyne, catalyzed by palladium and copper complexes. rsc.org This reaction constructs the core benzofuran (B130515) aldehyde framework, which is then elaborated through further steps to yield the final natural product. rsc.org Similarly, the formal total synthesis of bis-benzylisoquinoline alkaloids like (±)-tubocurine has been accomplished using the isomer 4-hydroxy-3-iodobenzaldehyde (B15625) as a key starting material. acs.org These examples underscore the importance of the hydroxy-iodobenzaldehyde motif as a critical intermediate for accessing complex and biologically significant natural products.

Development of New Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound and its derivatives makes them ideal substrates for developing and refining new synthetic methodologies. The carbon-iodine bond is particularly suited for a variety of transition metal-catalyzed reactions. A prime example is the palladium-catalyzed coupling of o-iodoaryl aldehydes with terminal acetylenes to forge benzofuran rings in a single, efficient step. rsc.org This type of intramolecular cyclization, often part of a domino reaction sequence, represents a significant methodological advancement, providing rapid access to heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. The reliability of this transformation allows researchers to explore new catalysts, ligands, and reaction conditions, thereby expanding the toolkit of modern organic chemistry.

Precursor Synthesis in Diverse Organic Reactions

This compound is a precursor in a wide range of organic reactions, where its functional groups are selectively transformed to build molecular complexity. It is itself typically synthesized via electrophilic aromatic substitution, specifically the iodination of 3-Hydroxybenzaldehyde (B18108). chemicalbook.com Once formed, it serves as the starting point for subsequent modifications. For example, the phenolic hydroxyl group can be readily alkylated or protected, as demonstrated in a synthesis where it is converted to a benzyl (B1604629) ether using benzyl bromide and potassium carbonate. acs.org This step is often necessary to prevent unwanted side reactions or to modify the electronic properties of the ring for subsequent transformations, such as those involving the aldehyde or iodo group.

Research Data on Synthetic Reactions

The following table summarizes key reactions involving the synthesis and functionalization of the iodobenzaldehyde scaffold, highlighting its role as both a target and a precursor.

| Reaction Type | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Electrophilic Iodination | 3-Hydroxybenzaldehyde | Iodine, Potassium Iodide, NH₄OH, Water, 20°C, 2h | This compound | 28% | chemicalbook.com |

| O-Alkylation (Etherification) | 4-Hydroxy-3-iodobenzaldehyde | Benzyl bromide, K₂CO₃, EtOH, 60°C, 5h | 4-(Benzyloxy)-3-iodobenzaldehyde | 77% (over 2 steps) | acs.org |

| Sonogashira Coupling / Cyclization | 3-Hydroxy-2-iodobenzaldehyde | Ethynylbenzene analogue, Pd(Ph₃P)₂Cl₂, CuI | Substituted Benzofuran Aldehyde | Satisfactory | rsc.org |

Note: Data for close structural isomers are included to illustrate the representative reactivity of the hydroxy-iodobenzaldehyde functional group pattern.

Applications and Mechanistic Studies in Medicinal Chemistry

Design and Synthesis of Novel Therapeutic Agents

The unique substitution pattern of 3-hydroxy-4-iodobenzaldehyde makes it a sought-after precursor for creating biologically active compounds. Its utility is demonstrated in the synthesis of a diverse range of potential drugs, from enzyme inhibitors to agents for central nervous system (CNS) disorders.

One significant application is in the creation of purine (B94841) nucleoside phosphorylase (PNP) inhibitors. acs.org In a multi-step synthesis, this compound was successfully synthesized from 3-methoxybenzaldehyde (B106831) via electrophilic aromatic iodination followed by demethylation of the methoxy (B1213986) group using boron tribromide (BBr₃). acs.org This intermediate is crucial for building more complex molecules designed to inhibit PNP, a target for certain immunological and cancerous conditions. acs.org

The compound also serves as a key starting material in the synthesis of benzofuran (B130515) derivatives intended for treating CNS and other disorders. google.com For example, it undergoes a condensation reaction with 1-bromo-4-ethynylbenzene, catalyzed by a palladium/copper system, to form a 2-arylbenzofuran-6-carbaldehyde core structure. google.com This scaffold is then further modified to produce potential therapeutic agents. google.com

Furthermore, the aldehyde functional group is readily transformed into other chemical moieties. It can participate in reductive amination to form amines, Knoevenagel condensation to yield cinnamic acid derivatives, and Wittig reactions to produce alkenes, highlighting its versatility in constructing a wide array of molecular architectures for drug discovery. nih.govacs.orgnih.gov

Chemical Modification Strategies for Specific Drug Targets

The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is a critical factor in a drug's absorption, distribution, and excretion. The hydroxyl (-OH) and iodine (-I) substituents on the benzaldehyde (B42025) ring play a pivotal role in modulating these properties.

Hydroxyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor, which generally increases water solubility. nih.gov

Iodine Atom: The large, polarizable iodine atom significantly increases lipophilicity. The calculated lipophilicity value (XLogP3) for this compound is 1.7, indicating a moderate degree of lipid solubility. nih.gov

By incorporating this moiety, medicinal chemists can systematically adjust a lead compound's properties. For instance, replacing a hydrogen or a smaller halogen with the iodo-hydroxyl-phenyl group can enhance binding to hydrophobic pockets in a target protein while maintaining a point for aqueous interaction through the hydroxyl group. This dual nature is essential for optimizing a molecule's ability to cross biological membranes and interact with its target.

Optimizing the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and eliminated (ADME)—is a central goal of medicinal chemistry. unife.it The this compound scaffold offers handles for this optimization. The iodine atom, for example, can influence metabolic stability. Halogenated compounds are known to sometimes inhibit cytochrome P450 enzymes, which are key enzymes in drug metabolism. smolecule.com This can be a deliberate strategy to increase a drug's half-life. Furthermore, the hydroxyl group provides a site for potential conjugation reactions (e.g., glucuronidation or sulfation), which are phase II metabolic pathways that facilitate drug excretion. By modifying this group, for instance by converting it to a methoxy ether, chemists can block this metabolic route and prolong the drug's action. Such strategies were considered in the development of ghrelin receptor agonists, where optimization of pharmacokinetic properties was a key objective. nih.gov

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. By systematically modifying a parent structure like this compound and assessing the biological activity of the resulting analogues, researchers can identify the key features required for potency and selectivity.

In the development of inhibitors for tumor-associated carbonic anhydrase (CA) isoforms IX and XII, a series of related homosulfocoumarins were synthesized and evaluated. nih.govtandfonline.com While these studies did not use this compound directly, they used closely related isomers like 2-hydroxy-5-iodobenzaldehyde. nih.gov The SAR findings from these studies are highly relevant, indicating that the position of substituents on the phenyl ring is critical for inhibitory activity and selectivity. For instance, substitutions at the 8-position of the resulting heterocyclic ring system were most effective against the target CA isoforms, while substitutions at the 9-position led to less effective inhibitors. nih.govtandfonline.com The research concluded that these derivatives were highly selective for the tumor-associated isoforms (IX and XII) over the common cytosolic isoforms (I and II). nih.govtandfonline.com

Similarly, studies on aroyl hydrazones derived from the related 4-hydroxy-3-methoxy-benzaldehyde revealed that the presence of the hydroxyl group was important for enhancing antimicrobial activity. rsc.org This suggests that for derivatives of this compound, the hydroxyl group is likely a key pharmacophoric feature for certain biological activities.

| Structural Modification | Observed Impact on Biological Activity | Target Class | Reference |

| Positional Isomerism | Substitution pattern on the phenyl ring critically affects potency and selectivity. | Carbonic Anhydrase | nih.govtandfonline.com |

| Presence of Hydroxyl Group | Enhances antimicrobial activity in related hydrazone derivatives. | Bacteria | rsc.org |

| Phenyl Ring Substitution | Addition of fluorine or hydroxyl groups to a phenyl substituent influenced inhibitory potency against OASS-A. | O-Acetylserine Sulfhydrylase | nih.gov |

Exploration of Biological Activities

Derivatives of this compound have shown promise as antimicrobial agents. The presence of the iodine atom is thought to contribute significantly to this activity, potentially by disrupting microbial cell membranes or interfering with essential metabolic processes. smolecule.com

Research into O-Acetylserine Sulfhydrylase (OASS) inhibitors, designed as adjuvants to enhance the efficacy of antibiotics like colistin (B93849) in Gram-negative bacteria, utilized the related 3-iodobenzaldehyde (B1295965) as a starting material. nih.gov The resulting derivatives, which featured various heterocyclic groups attached to the phenyl ring, showed potent inhibition of the target enzyme. nih.gov Specifically, a derivative bearing a dimethyl morpholine (B109124) substituent demonstrated the most potent in vitro activity among a subset of the synthesized compounds and showed a remarkable ability to reduce the minimum inhibitory concentration (MIC) of colistin against E. coli. nih.gov

Furthermore, studies on hydrazone derivatives of the structurally similar 4-hydroxy-3-methoxy-benzaldehyde demonstrated antimicrobial activity against Staplylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org These findings suggest that the benzaldehyde scaffold containing both hydroxyl and halogen/methoxy groups is a viable starting point for the development of new antimicrobial agents. The general strategy involves condensing the aldehyde with hydrazides to form aroyl hydrazones, a class of compounds known for its broad biological activities. rsc.org

Antiviral Activities

While direct antiviral studies on this compound are not extensively documented, its significance lies in its role as a precursor for synthesizing various heterocyclic compounds with established antiviral properties. mdpi.comnih.govaustinpublishinggroup.com Quinoline derivatives, for instance, have demonstrated a broad spectrum of antiviral activity against several viruses, including coronaviruses, HIV, and flaviviruses like Zika and Dengue. austinpublishinggroup.com Similarly, quinazoline (B50416) and quinazolinone derivatives have been evaluated as potential antiviral agents. nih.gov Research has focused on synthesizing these complex molecules, where this compound can serve as a crucial starting material or intermediate. For example, benzaldehyde derivatives are reported as intermediates in the synthesis of aminoquinazolines. researchgate.net The synthesis of pyrazolo[3,4-b]quinolines, a class of compounds patented for their use as antiviral agents, also highlights the potential application of such aldehyde precursors. mdpi.com

Potential in Cancer and Inflammatory Disease Targeting

This compound is a valuable building block in the development of novel agents targeting cancer and inflammatory diseases. chemimpex.combiosynth.com Its derivatives have been investigated for various therapeutic applications, including cytotoxicity against cancer cells and anti-inflammatory effects. researchgate.netresearchgate.net

Research Findings on Anticancer and Anti-inflammatory Derivatives:

Antiproliferative Activity: Synthetic 5-carba-pterocarpans, which are isosteres of natural pterocarpans, have been synthesized from o-iodophenols like this compound. nih.gov These compounds were evaluated for their effects on human cancer cell lines, with one derivative showing particular potency against a glioblastoma cell line (SF-295) with an IC₅₀ value of 3.85 μmol L⁻¹. nih.gov

Photodynamic Therapy (PDT): Iodinated porphyrin derivatives synthesized from this compound's isomer, 4-hydroxy-3-iodobenzaldehyde (B15625), have shown significant cytotoxicity when exposed to light. nih.gov This suggests a potential application in photodynamic therapy for cancer treatment, where a photosensitizing agent is administered and then activated by light to kill cancer cells. These derivatives are also explored as cancer theranostic agents, combining therapeutic and diagnostic capabilities. nih.gov

Anti-inflammatory Agents: Fused heterocyclic compounds derived from iodobenzaldehydes are being investigated for their biological activities, including anti-inflammatory properties. researchgate.net While many studies focus on the broad class, the potential to use this compound as a starting material is clear. For example, various quinazolinone derivatives have shown anti-inflammatory activity. researchgate.net Furthermore, extracts from natural sources containing complex molecules have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) and prostaglandin (B15479496) E2 production in macrophage cells and zebrafish larvae models. nih.gov

Influence on Enzyme Activity and Cellular Processes

This compound and its derivatives are utilized in biological research to investigate enzyme activity and various cellular processes, offering insights into metabolic pathways. chemimpex.com The presence of reactive hydroxyl and aldehyde groups, along with the iodine atom, allows these molecules to interact with biological targets, including enzymes.

Research indicates that halogenated compounds can modulate enzymatic activity. smolecule.com For instance, certain halogenated molecules have been noted for their potential to inhibit cytochrome P450 enzymes, which are critical for drug metabolism. smolecule.com Molecular modeling studies on the isomer 3-Iodo-4-hydroxybenzaldehyde suggest it may inhibit ATP synthase by forming hydrogen bonds with key amino acids in the active site. biosynth.com The compound's structure makes it a candidate for designing covalent enzyme inhibitors, for example, by functionalizing the aldehyde group. It is also used to study cellular processes like cell proliferation. nih.gov

Role as a Pharmaceutical Intermediate for Drug Development

This compound is a versatile and important intermediate in the synthesis of a wide range of pharmaceutical agents and complex organic molecules. chemimpex.comsmolecule.com Its unique structure, featuring a hydroxyl, an aldehyde, and an iodine group on a benzene (B151609) ring, provides multiple reactive sites for chemical modifications. This allows for the creation of diverse molecular scaffolds with potential therapeutic properties, particularly for targeting cancer and inflammatory diseases. chemimpex.com

The compound's utility stems from its ability to participate in various chemical reactions:

Cross-Coupling Reactions: The iodine atom is an excellent leaving group, making it highly suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. google.com This enables the straightforward introduction of various substituents to build molecular complexity.

Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition, allowing for the formation of alcohols or other derivatives. smolecule.com

Condensation Reactions: The aldehyde can react with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are common linkages in drug molecules.

Examples of Drug Scaffolds Synthesized from this compound and its Isomers:

| Drug/Compound Class | Therapeutic Area | Synthetic Role of Iodobenzaldehyde | References |

| Purine Nucleoside Phosphorylase (PNP) Inhibitors | Immunological Diseases, Cancer | Key starting material for Ullmann coupling to create the core structure. | acs.org, nih.gov |

| Benzofuran Derivatives | CNS Disorders, Ocular Diseases | Used in Sonogashira coupling to synthesize the benzofuran core. | google.com |

| 5-Carba-pterocarpans | Cancer | Serves as the o-iodophenol component in palladium-catalyzed oxyarylation. | nih.gov |

| Porphyrin Derivatives | Cancer (Theranostics, PDT) | Used as the aldehyde precursor in condensation reactions with pyrrole. | nih.gov |

| Quinoline & Quinazoline Derivatives | Antiviral, Anti-inflammatory, Anticancer | Acts as a benzaldehyde precursor for building the heterocyclic ring system. | mdpi.com, researchgate.net, austinpublishinggroup.com |

This versatility makes this compound a key compound for researchers and manufacturers in medicinal chemistry, facilitating the development of novel therapeutic agents. chemimpex.com

Applications in Materials Science Research

Fabrication of Functional Polymer Materials

3-Hydroxy-4-iodobenzaldehyde serves as a key monomer in the production of functional polymers, particularly polyazomethines, also known as Schiff-base polymers. researchgate.net These polymers are typically synthesized through a polycondensation reaction between an aldehyde, such as this compound, and an amine monomer. researchgate.net The resulting polymers often exhibit desirable properties for high-performance applications.

The introduction of the azomethine (–CH=N–) linkage into the polymer backbone is known to enhance several key characteristics:

Thermal Stability: Aromatic polyazomethines are noted for their high thermal stability. researchgate.net

Semiconductivity: The conjugated nature of the azomethine bond can impart semiconducting properties to the polymer. researchgate.net

Solubility and Processability: While many high-performance polymers suffer from poor solubility, structural modifications, such as incorporating ether linkages, can improve their solubility in organic solvents, making them easier to process into films or fibers. researchgate.netntu.edu.tw

For instance, poly(azomethine-ether)s have been synthesized to combine the thermal stability of polyazomethines with the improved solubility and flexibility conferred by ether groups. researchgate.net The aldehyde and hydroxyl groups of this compound provide reactive sites for creating such complex polymer architectures.

| Polymer Type | Monomer Component | Key Properties | Research Finding |

| Polyazomethines (Schiff Bases) | Aldehydes (e.g., this compound) and Diamines | High thermal stability, semiconductivity, mechanical strength. researchgate.net | The imine linkage enhances thermal and semiconducting properties of the polymer backbone. researchgate.net |

| Poly(azomethine-ether)s | Azomethine-diol monomers and difluoro compounds | Good solubility, high thermal stability, film-forming ability. researchgate.netntu.edu.tw | Ether linkages improve solubility and processability while retaining the favorable properties of polyazomethines. ntu.edu.tw |

| Poly(azomethine ester)s | Diacid monomers and diol monomers | Liquid crystalline properties, thermal stability, electrical conductivity. scirp.org | The ester group can increase electrical conductivity by enhancing chain flexibility. scirp.org |

Development of Optoelectronic Materials

The unique electronic properties of this compound make it a valuable compound in the development of organic electronic and optoelectronic materials. chemimpex.comlookchem.com Its structure can be integrated into larger conjugated systems designed to interact with light, making it suitable for devices that convert light to electricity or vice versa. google.com

A significant application is in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). google.com In one study, this compound was used as a reactant in a multi-step synthesis to create a benzofuran-containing dye. google.com This process involved a Sonogashira coupling reaction, where the iodine atom is replaced, demonstrating the utility of the iodo-substituent as a reactive handle for building complex molecules. google.comgoogle.com These specialized dyes are designed to absorb sunlight and inject electrons into a semiconductor, forming the basis of the solar cell's function. google.com

This compound is specifically utilized in the research and development of materials for Organic Light-Emitting Diodes (OLEDs). chemimpex.com OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. bohrium.com The efficiency and color of the emitted light are determined by the chemical structure of the emissive layer. bohrium.com The incorporation of building blocks like this compound allows for the fine-tuning of the electronic and photophysical properties of these materials to achieve desired performance characteristics. chemimpex.com

Engineering of Sensor Materials

The reactive aldehyde group of this compound is particularly useful for engineering sensor materials. It readily undergoes condensation reactions with amines to form Schiff bases, which are a prominent class of compounds used in the design of chemosensors. researchgate.netsemanticscholar.org These sensors can detect specific ions or molecules through a visual color change or a change in fluorescence. researchgate.netresearchgate.net

The design of these chemosensors often involves creating a molecule with a receptor unit that selectively binds to a target analyte and a signaling unit that produces a detectable response. The Schiff base linkage formed from the aldehyde is often integral to this mechanism. For example, Schiff bases derived from similar hydroxy- and amino- substituted aromatic compounds have been synthesized and shown to act as colorimetric sensors for various anions and metal ions. researchgate.netresearchgate.net The specific structure of this compound, with its hydroxyl and iodo groups, offers possibilities for creating sensors with high selectivity and sensitivity.

Utilization in Coatings and Advanced Polymers

The versatility of this compound extends to its use in creating advanced polymers and materials for coatings. chemimpex.com Its role in synthesizing dyes and pigments is beneficial for the coatings industry, where specific and durable color properties are required. chemimpex.com The iodine substituent not only enhances the compound's reactivity but can also impart distinct chromatic characteristics to the final product. chemimpex.com

Furthermore, its application in forming high-performance polymers like polyazomethines contributes to the development of advanced materials that could be used in specialty coatings requiring high thermal stability or specific electronic properties. chemimpex.comresearchgate.net

Influence on Material Optical and Electrical Properties

The incorporation of this compound or its derivatives into materials can significantly influence their optical and electrical properties.

Optical Properties: As a fluorophore, this compound can impart fluorescent properties to the materials it is part of. biosynth.com Its use in synthesizing dyes for solar cells highlights its ability to be part of molecules with strong light absorption characteristics. google.com The presence of ether groups, which can be formed via the hydroxyl group, in related polymer backbones has been shown to increase the material's energy gap and luminescence. scirp.org Studies on the similar compound 3-Hydroxy-4-methoxy benzaldehyde (B42025) show optical transparency in the visible and near-infrared regions, with a wide bandgap, making it suitable for opto-electrical applications. researchgate.net

Electrical Properties: The introduction of azomethine units, formed from the aldehyde group, into a polymer backbone is a known strategy to enhance semiconductivity. researchgate.net This makes such polymers candidates for use in organic electronics. The dielectric properties of materials can also be tuned. For instance, measurements on single crystals of 3-Hydroxy-4-methoxy benzaldehyde have demonstrated its potential for use in applications requiring specific dielectric constants and low dielectric loss. researchgate.net

| Property | Influencing Structural Feature | Effect on Material |

| Optical | Fluorophore Nature | Imparts fluorescence. biosynth.com |

| Optical | Conjugated Dye Synthesis | Enables strong light absorption for applications like solar cells. google.com |

| Optical | Ether Linkages | Can increase energy gap and luminescence in polymers. scirp.org |

| Electrical | Azomethine Linkage | Enhances semiconductivity in polymers. researchgate.net |

| Electrical | Molecular Structure | Influences dielectric constant and loss. researchgate.net |

Advanced Analytical Characterization in 3 Hydroxy 4 Iodobenzaldehyde Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 3-Hydroxy-4-iodobenzaldehyde, providing detailed information about its atomic and molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR are used to map the carbon-hydrogen framework of the molecule.

¹H-NMR provides information on the number, environment, and connectivity of protons. In a typical spectrum of this compound, distinct signals corresponding to the aldehyde, hydroxyl, and aromatic protons are observed. The aldehyde proton characteristically appears far downfield, typically around 9.8 ppm. The phenolic hydroxyl proton is often observed as a broad singlet, with its chemical shift being concentration-dependent, appearing around 10.2 ppm in DMSO-d₆. The aromatic protons show specific splitting patterns and chemical shifts between 7.2 and 8.1 ppm, which are dictated by their position relative to the electron-withdrawing aldehyde and iodine groups, and the electron-donating hydroxyl group.

¹³C-NMR complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. The most deshielded carbon is typically the carbonyl carbon of the aldehyde group, appearing at approximately 190 ppm. The carbons attached to the iodine and hydroxyl groups, as well as the other aromatic carbons, resonate at specific chemical shifts in the aromatic region of the spectrum, confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Expected NMR Data for this compound

| Analysis | Signal Type | Expected Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H-NMR (in DMSO-d₆) | Aldehyde Proton | ~9.8 | -CHO |

| Hydroxyl Proton | ~10.2 (broad) | -OH | |

| Aromatic Protons | 7.2 - 8.1 | Ar-H | |

| ¹³C-NMR | Aldehyde Carbon | ~190 | C=O |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. rsc.orgrsc.org The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key vibrational bands for this compound include a strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹. rsc.org A broad absorption band in the higher frequency region, around 3000-3500 cm⁻¹, is indicative of the O-H stretching vibration of the phenolic hydroxyl group. rsc.org Vibrations corresponding to the aromatic C=C bonds and C-H bonds also appear in their characteristic regions of the spectrum. rsc.org The C-I bond stretch is expected to appear at a lower wavenumber, typically in the range of 500-600 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3500 - 3000 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aldehyde C=O | C=O Stretch | 1700 - 1660 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS) (e.g., HRMS, MALDI MS, ESI-MS)